Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate is a synthetic organic compound with potential applications in pharmaceuticals and chemical research. It is recognized for its distinct chemical structure, featuring a benzo-diazepine core and a cyano group, which imparts unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate typically involves multi-step organic synthesis The process begins with the preparation of the benzo-diazepine core, which is achieved through cyclization reactions involving appropriate starting materials
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized to enhance yield and purity. Techniques such as flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: : Sodium methoxide, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: : Formation of oxo derivatives.
Reduction: : Generation of amines or alcohols.
Substitution: : Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate is used in several research areas:
Chemistry: : As an intermediate in organic synthesis and as a tool to study reaction mechanisms.
Biology: : Investigation of its effects on biological systems, including enzyme inhibition studies.
Medicine: : Potential therapeutic applications, such as the development of new drugs targeting specific pathways.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyano group and benzo-diazepine core are crucial for its binding affinity and activity. The mechanism involves modulation of enzyme activities or receptor interactions, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Compared to other benzo-diazepines, Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate is unique due to its specific substituents. Similar compounds include:
Diazepam: : Widely used for its anxiolytic effects but lacks the cyano group.
Lorazepam: : Similar structure but different substitution pattern, leading to distinct pharmacological properties.
This compound stands out due to its unique reactivity and potential applications across various fields, from chemistry to medicine. It serves as a valuable tool for scientific research and industrial applications, demonstrating the power of synthetic organic chemistry in creating compounds with diverse functionalities and uses.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(20-15(22)23-16(2,3)4)14(21)19-11-6-5-10(8-17)7-12(11)18-9/h5-7,9,13,18H,1-4H3,(H,19,21)(H,20,22)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAYYCMPYARII-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.